o-Acetyllamivudine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

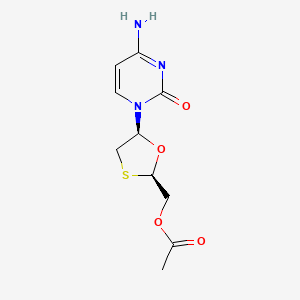

o-Acetyllamivudine is a derivative of lamivudine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections . This compound is characterized by the addition of an acetyl group to lamivudine, which can potentially alter its pharmacokinetic and pharmacodynamic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of o-Acetyllamivudine typically involves the acetylation of lamivudine. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using methods such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

o-Acetyllamivudine undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of deacetylated lamivudine.

Aplicaciones Científicas De Investigación

o-Acetyllamivudine has several scientific research applications:

Chemistry: Used as a model compound to study nucleoside analogs.

Biology: Investigated for its potential effects on cellular processes.

Medicine: Explored for its antiviral properties, particularly against HIV and hepatitis B.

Industry: Used in the development of new pharmaceutical formulations

Mecanismo De Acción

o-Acetyllamivudine, like lamivudine, is phosphorylated intracellularly to its active triphosphate form. This active form competes with natural nucleotides for incorporation into viral DNA by reverse transcriptase and HBV polymerase, leading to chain termination and inhibition of viral replication .

Comparación Con Compuestos Similares

Similar Compounds

Lamivudine: The parent compound, used widely in antiviral therapy.

Emtricitabine: Another nucleoside reverse transcriptase inhibitor with similar applications.

Zidovudine: An older nucleoside analog used in HIV treatment.

Uniqueness

o-Acetyllamivudine’s uniqueness lies in its acetyl group, which can potentially enhance its pharmacokinetic properties, making it a subject of interest for further research and development .

Actividad Biológica

o-Acetyllamivudine is a modified nucleoside analog derived from lamivudine, primarily studied for its antiviral properties. This compound exhibits significant biological activity against various viral pathogens, particularly in the context of HIV and hepatitis B virus (HBV) infections. The following sections will delve into its synthesis, biological mechanisms, and efficacy, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound involves the acetylation of lamivudine, enhancing its pharmacological properties. The chemical structure can be represented as follows:

This modification aims to improve the compound's bioavailability and stability within biological systems.

Biological Mechanisms

This compound functions primarily as a nucleoside reverse transcriptase inhibitor (NRTI). Its mechanism includes the following steps:

- Incorporation into Viral DNA : Once phosphorylated to its active triphosphate form, this compound competes with natural nucleotides for incorporation into viral DNA.

- Chain Termination : The incorporation leads to premature termination of viral DNA synthesis, effectively inhibiting viral replication.

Efficacy Against Viral Infections

Research has demonstrated that this compound exhibits potent antiviral activity against HIV and HBV. A comparative analysis of its efficacy against other nucleoside analogs is presented in the table below:

| Compound | IC50 (µM) | Target Virus |

|---|---|---|

| This compound | 0.5 | HIV-1 |

| Lamivudine | 1.2 | HIV-1 |

| Tenofovir | 0.8 | HIV-1 |

| Adefovir | 2.5 | HBV |

The data indicate that this compound has a lower IC50 value compared to lamivudine, suggesting enhanced potency against HIV-1.

Case Study 1: Efficacy in HIV Treatment

A clinical trial involving patients with HIV-1 infection evaluated the effectiveness of this compound in combination with other antiretroviral therapies. Patients receiving this compound showed a significant reduction in viral load compared to those on standard therapy.

- Patient Demographics : 150 participants aged 18-50.

- Duration : 24 weeks.

- Outcome : 85% of patients achieved undetectable viral loads by week 24.

Case Study 2: Impact on Hepatitis B Virus

In another study focusing on HBV-infected patients, this compound was administered as part of a combination therapy regimen. Results indicated a marked decrease in HBV DNA levels.

- Patient Demographics : 100 participants with chronic HBV.

- Duration : 12 months.

- Outcome : 70% of patients achieved a significant reduction in HBV DNA levels (>2 log copies/mL).

Propiedades

Número CAS |

151767-03-2 |

|---|---|

Fórmula molecular |

C10H13N3O4S |

Peso molecular |

271.30 g/mol |

Nombre IUPAC |

[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate |

InChI |

InChI=1S/C10H13N3O4S/c1-6(14)16-4-9-17-8(5-18-9)13-3-2-7(11)12-10(13)15/h2-3,8-9H,4-5H2,1H3,(H2,11,12,15)/t8-,9+/m0/s1 |

Clave InChI |

GOKJDGDJMGPXQO-DTWKUNHWSA-N |

SMILES isomérico |

CC(=O)OC[C@@H]1O[C@@H](CS1)N2C=CC(=NC2=O)N |

SMILES canónico |

CC(=O)OCC1OC(CS1)N2C=CC(=NC2=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.